
(3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZINC12409120, also known as R-4584, is a selective inhibitor of extracellular signal-regulated kinase (ERK). It has an inhibitory concentration (IC50) of 5.0 μM for ERK. This compound specifically inhibits ERK activity mediated by fibroblast growth factor 23 (FGF23) and α-Klotho interaction, without affecting epidermal growth factor (EGF)-mediated ERK activation .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for ZINC12409120 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . Industrial production methods are not specified, indicating that it is primarily produced for scientific research rather than commercial applications.
Analyse Chemischer Reaktionen
ZINC12409120 undergoes specific interactions with ERK, particularly inhibiting the activity mediated by FGF23 and α-Klotho . The compound does not exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase or EGF/EGFR interaction . The major product formed from these reactions is the inhibition of ERK activity, which is crucial for various cellular processes.
Wissenschaftliche Forschungsanwendungen
ZINC12409120 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an ERK inhibitor, which makes it valuable for studying the ERK signaling pathway and its role in various diseases . The compound has been shown to reduce FGF23-mediated ERK activities by 70%, making it a potential candidate for treating conditions related to excessive FGF23 signaling, such as X-linked hypophosphatemic rickets and tumor-induced osteomalacia .
Wirkmechanismus
ZINC12409120 exerts its effects by disrupting the interaction between FGF23 and α-Klotho, thereby inhibiting ERK activity . The compound binds to residues on the KL1 and KL2 domains and the linker between these domains of α-Klotho, which disrupts the regular function of α-Klotho and impedes FGF23 binding . This inhibition of ERK activity is crucial for regulating various cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
ZINC12409120 is unique in its selective inhibition of ERK activity mediated by FGF23 and α-Klotho interaction . Similar compounds include other ERK inhibitors such as SB-218078, MANS peptide, and Staurosporine . ZINC12409120 stands out due to its specific mechanism of action and high selectivity for the FGF23:α-Klotho interaction .
Eigenschaften
Molekularformel |
C20H16N4O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone |
InChI |
InChI=1S/C20H16N4O2/c25-20(24-11-9-13-4-1-2-5-14(13)12-24)19-22-18(23-26-19)16-6-3-7-17-15(16)8-10-21-17/h1-8,10,21H,9,11-12H2 |
InChI-Schlüssel |
BIUXGRRZAUBPEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=C5C=CNC5=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


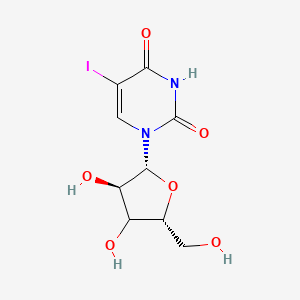
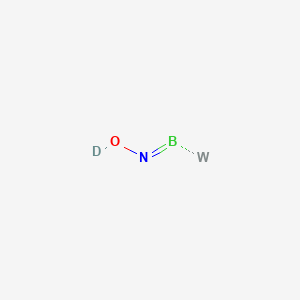
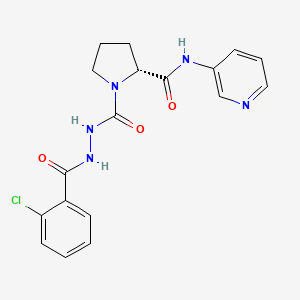
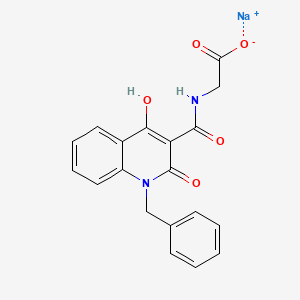

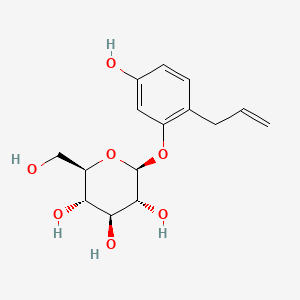
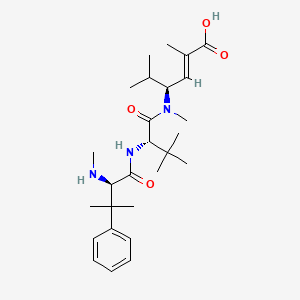
![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
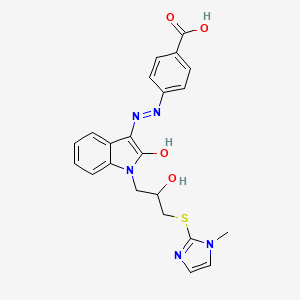
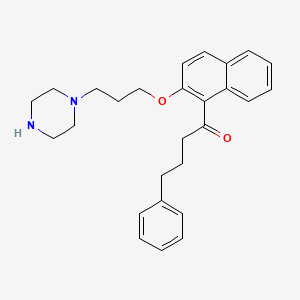
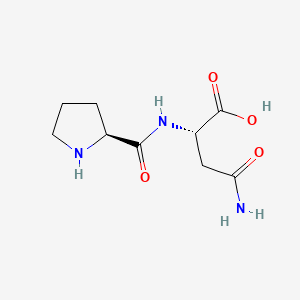
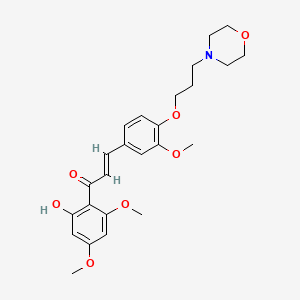
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
